N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Description
Nomenclature and Structural Characterization
Systematic Nomenclature and Molecular Identity
The compound’s IUPAC name, N-pyridin-3-yl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide , reflects its three primary structural components:
- A pyridin-3-yl group attached to the carboxamide nitrogen.
- A 5,6,7,8-tetrahydronaphthalen-2-yl moiety at the 5-position of the oxazole ring.
- A 1,2-oxazole-3-carboxamide core.
Its molecular formula, C₁₉H₁₇N₃O₂ , corresponds to a molecular weight of 319.4 g/mol . The SMILES notation (O=C(NC1=CN=CC=C1)C2=NOC(=C2)C3=C4CCCC4=CC=C3) encodes the connectivity of atoms, emphasizing the oxazole ring (C2=NOC=C2) linked to the tetrahydronaphthalene system (C3=C4CCCC4=CC=C3) and the pyridine-carboxamide group.
Table 1: Key Structural Features
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm for aliphatic hydrogens) and aromatic protons from the pyridine (δ 8.0–9.0 ppm) and oxazole rings (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy confirms the presence of carboxamide (C=O stretch at ~1650 cm⁻¹) and oxazole ring vibrations (C=N stretch at ~1600 cm⁻¹). Density Functional Theory (DFT) calculations predict a planar oxazole-carboxamide system with a dihedral angle of 12° between the pyridine and tetrahydronaphthalene groups, optimizing π-π stacking interactions.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-pyridin-3-yl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-16-6-3-9-20-12-16)17-11-18(24-22-17)15-8-7-13-4-1-2-5-14(13)10-15/h3,6-12H,1-2,4-5H2,(H,21,23) |
InChI Key |
CNBAWLVPMOKDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation
The van Leusen reaction is a widely used method for constructing 5-substituted oxazoles. As reported in recent studies, tosylmethyl isocyanide (TosMIC) reacts with aldehydes under basic conditions to form oxazoles. For this compound, 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde serves as the aldehyde precursor.
Procedure :
-
Step 1 : Dissolve 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in methanol.
-
Step 2 : Add K₂CO₃ (1.5 equiv) and reflux at 65°C for 6–8 hours.
-
Step 3 : Isolate 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole via column chromatography (hexane/ethyl acetate, 4:1).
Carboxamide Formation
The oxazole intermediate is functionalized at the 3-position via carboxylation and subsequent coupling with 3-aminopyridine.
Procedure :
-
Step 1 : Hydrolyze the oxazole with 6M HCl at 100°C to yield 1,2-oxazole-3-carboxylic acid .
-
Step 2 : Activate the carboxylic acid using EDCl/HOBt in DMF.
-
Step 3 : Couple with 3-aminopyridine (1.1 equiv) at room temperature for 12 hours.
Robinson-Gabriel Cyclization Approach
Acylated Amino Ketone Preparation
This method involves cyclodehydration of an acylated amino ketone to form the oxazole ring.
Procedure :
-
Step 1 : React 2-amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one with ethyl oxalyl chloride in pyridine.
-
Step 2 : Treat the intermediate with POCl₃ at 0°C, followed by gradual warming to room temperature.
Amide Coupling
The resulting 1,2-oxazole-3-carbonyl chloride is reacted with 3-aminopyridine in dichloromethane with triethylamine as a base.
Direct Coupling via Suzuki-Miyaura Cross-Coupling
Boronic Ester Preparation
A boronic ester derivative of 5,6,7,8-tetrahydronaphthalene is prepared for coupling with a pre-formed oxazole-carboxamide intermediate.
Procedure :
-
Step 1 : Synthesize 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid pinacol ester from 2-bromo-5,6,7,8-tetrahydronaphthalene using Pd(dppf)Cl₂.
-
Step 2 : Couple with 3-(pyridin-3-ylcarbamoyl)-1,2-oxazol-5-yl triflate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Continuous-Flow Synthesis Using Triflylpyridinium Reagent
Oxazole Formation from Carboxylic Acids
A scalable method reported by ACS utilizes triflylpyridinium reagent to activate carboxylic acids for oxazole synthesis.
Procedure :
-
Step 1 : React 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with DMAP-Tf (1.3 equiv) in DCM.
-
Step 2 : Add ethyl isocyanoacetate (1.2 equiv) and stir at 40°C for 30 minutes.
-
Step 3 : Hydrolyze the ester to the carboxylic acid and couple with 3-aminopyridine.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Van Leusen Synthesis | High regioselectivity; mild conditions | Requires toxic TosMIC reagent | 60–70% |
| Robinson-Gabriel | Short reaction steps | Harsh POCl₃ conditions | 55–65% |
| Suzuki Coupling | Modular for diverse substituents | Requires pre-functionalized boronic ester | 50–60% |
| Continuous-Flow | Scalable; high yield | Specialized equipment needed | 75–85% |
Optimization Strategies
-
Catalyst Recycling : Solid acid catalysts (e.g., Zeolite HSZ-390) improve sustainability in cyclization steps, reducing waste.
-
Solvent Selection : Replacing DCM with cyclopentyl methyl ether (CPME) enhances safety and reduces environmental impact.
-
Microwave Assistance : Reduces reaction time for amide coupling from 12 hours to 30 minutes .
Chemical Reactions Analysis
Types of Reactions
“N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
“N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Table 1: Key Structural and Bioactivity Differences
Structure-Activity Relationship (SAR) Insights
- 5-Position Substituent: Bulky, nonpolar groups (e.g., 5,6,7,8-tetrahydronaphthalen-2-yl) enhance xanthine oxidase binding by filling a hydrophobic pocket. Smaller or polar groups reduce affinity .
- Amide Nitrogen Substituent: Pyridin-3-yl: Optimal for hydrogen bonding with xanthine oxidase’s catalytic site . Quinolin-8-yl: Larger aromatic system may sterically hinder binding, though π-π interactions could compensate .
Physicochemical Properties
Table 2: Predicted Properties
| Compound | Molecular Weight (g/mol) | ClogP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 360.4 | 2.8 | ~15 (moderate) |
| Quinolin-8-yl analogue | 370.3 | 3.1 | ~10 (low) |
| Benzyl-sulfone analogue | 450.5 | 3.4 | <5 (very low) |
- Higher molecular weight and ClogP in analogues correlate with reduced aqueous solubility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
